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molecular formula C5H15ClN2 B1431703 1-(Pentan-3-yl)hydrazine hydrochloride CAS No. 221024-42-6

1-(Pentan-3-yl)hydrazine hydrochloride

Cat. No. B1431703
M. Wt: 138.64 g/mol
InChI Key: CJFLBOKQFSMRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06245769B1

Procedure details

11.9 g of 3-pentylhydrazine hydrochloride (Part A), 11.7 g of 1-ethoxyethylidine malononitrile and 26.0 g of triethylamine were dissolved in 100 mL of methanol and refluxed for a period of 20 h. The solvent was stripped in vacuo and partitioned the residue with 100 mL each of water and ethyl acetate and extracted the aqueous layer with 2*50 mL of ethyl acetate. The combined organic extracts were washed with brine, dried and stripped in vacuo to afford 16.8 g of brown oil. The oil was purified by flash column chromatography (1:100 MeOH/dichloromethane eluent) to afford 11.7 g (71%) of desired pyrazole derivative as a white crystalline solid (mp. 117-118° C.). Anal. calcd. for C10H16N4: C, 62.47; H, 8.40; N, 29.14. Found: C, 62.17; H, 8.39; N, 29.18.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH2:3][CH:4]([NH:7][NH2:8])[CH2:5][CH3:6].[C:9](#[N:13])[CH2:10][C:11]#[N:12].[CH2:14](N(CC)CC)[CH3:15]>CO>[NH2:12][C:11]1[N:7]([CH:4]([CH2:5][CH3:6])[CH2:3][CH3:2])[N:8]=[C:14]([CH3:15])[C:10]=1[C:9]#[N:13] |f:0.1|

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
Cl.CCC(CC)NN
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
26 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
partitioned the residue with 100 mL each of water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted the aqueous layer with 2*50 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C(CC)CC)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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